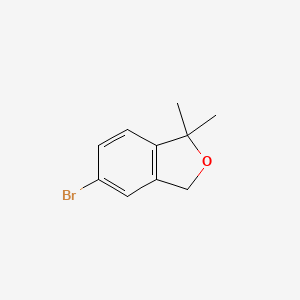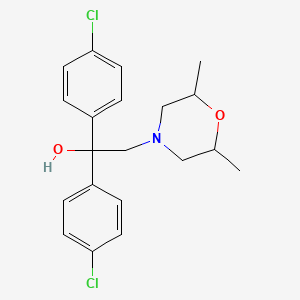![molecular formula C12H14N4O2 B2634365 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide CAS No. 1105222-67-0](/img/structure/B2634365.png)
5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide is a complex organic compound featuring a unique structure that combines an isoxazole ring with a cyclopentapyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Synthesis of the Cyclopentapyrazole Moiety: This involves the reaction of cyclopentanone derivatives with hydrazine or substituted hydrazines to form the pyrazole ring.
Coupling Reaction: The final step involves coupling the isoxazole and cyclopentapyrazole intermediates under conditions that facilitate the formation of the carboxamide linkage. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it up to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Including amines, thiols, or halides for substitution reactions.
Major Products
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Amines or other reduced forms of the isoxazole ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potentially as a ligand in catalytic processes.
Biology
Enzyme Inhibition: As a potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: Investigated for binding to various biological receptors.
Medicine
Drug Development: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory or anticancer properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or mechanical properties.
作用機序
The mechanism by which 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Interaction: It can interact with cell surface or intracellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds like 3-methylisoxazole or 5-phenylisoxazole.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole or 1-phenylpyrazole.
Uniqueness
Structural Complexity: The combination of isoxazole and cyclopentapyrazole rings in a single molecule is relatively rare.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of 5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
5-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-6-10(15-18-7)12(17)13-11-8-4-3-5-9(8)14-16(11)2/h6H,3-5H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGXTIRZWIWTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C3CCCC3=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2634288.png)



![8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634295.png)
![5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2634296.png)

![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)

![4-[(Methylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B2634300.png)


